molecular formula C20H19N3O3 B3047453 Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- CAS No. 1396774-61-0

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo-

Cat. No.: B3047453
CAS No.: 1396774-61-0
M. Wt: 349.4
InChI Key: OPIUKISJXOTPCU-UHFFFAOYSA-N
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Description

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- is a complex organic compound with the molecular formula C20H19N3O3 This compound is characterized by its unique structure, which includes a phthalazinyl group, a butanamide chain, and a gamma-oxo functional group

Biochemical Analysis

Biochemical Properties

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as transcription factors, and modulate their activity . This binding can lead to changes in gene expression, resulting in altered cellular functions. Additionally, this compound can inhibit or activate enzymes, thereby influencing various biochemical pathways . For instance, it has been shown to inhibit the activity of certain kinases, leading to reduced phosphorylation of target proteins .

Temporal Effects in Laboratory Settings

The effects of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have shown that Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote cell survival. At high doses, it can induce toxic effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a biological response . These findings highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis . Additionally, it can influence the levels of key metabolites, such as ATP and NADH, thereby affecting cellular energy status.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- typically involves multiple steps. One common method includes the reaction of a phthalazinone derivative with a butanamide precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-gamma-oxo- apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-4-oxo-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-23-20(26)16-10-6-5-9-15(16)17(22-23)13-21-19(25)12-11-18(24)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIUKISJXOTPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135809
Record name Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396774-61-0
Record name Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396774-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanamide, N-[(3,4-dihydro-3-methyl-4-oxo-1-phthalazinyl)methyl]-γ-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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